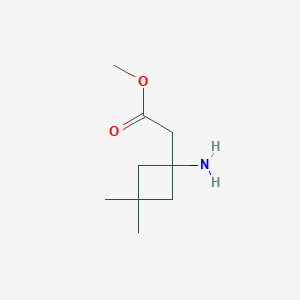
Methyl 2-(1-amino-3,3-dimethylcyclobutyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(1-amino-3,3-dimethylcyclobutyl)acetate is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.23 g/mol . This compound is characterized by a cyclobutyl ring substituted with an amino group and a methyl ester group. It is used in various scientific research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-amino-3,3-dimethylcyclobutyl)acetate typically involves the reaction of 3,3-dimethylcyclobutanone with methylamine under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product . The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-amino-3,3-dimethylcyclobutyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, alcohols, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 2-(1-amino-3,3-dimethylcyclobutyl)acetate is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of Methyl 2-(1-amino-3,3-dimethylcyclobutyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The cyclobutyl ring provides structural rigidity, which can affect the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-2-(3,3-dimethylcyclobutyl)acetate: Similar structure but with different substitution patterns.
Methyl 2-(2-cyanoacetamido)benzoate: Contains a cyano group instead of an amino group.
Methyl 2-(1-amino-2,3-dimethylcyclobutyl)acetate: Similar but with different positional isomers.
Uniqueness
Methyl 2-(1-amino-3,3-dimethylcyclobutyl)acetate is unique due to its specific substitution pattern on the cyclobutyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research applications, particularly in the synthesis of novel compounds and the study of enzyme interactions .
Biological Activity
Methyl 2-(1-amino-3,3-dimethylcyclobutyl)acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound has a molecular formula of C₉H₁₅NO₂ and a molecular weight of approximately 169.23 g/mol. The compound features a cyclobutyl ring with two methyl groups, which contribute to its unique biological profile.
1. Anticonvulsant Effects
Research indicates that compounds similar to this compound exhibit anticonvulsant properties. For instance, studies have shown that certain cyclic amino acids demonstrate dose-related anticonvulsant effects in animal models, suggesting that structural modifications can enhance efficacy against seizures .
2. Cancer Treatment Potential
There are indications that this compound may play a role in cancer therapy. A patent describes methods for treating various cancers, including acute myelogenous leukemia and melanoma, through the administration of compounds structurally related to this compound . The mechanism often involves inhibiting specific pathways associated with tumor growth.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. SAR studies suggest that modifications to the cyclobutyl moiety can significantly affect potency and selectivity for various biological targets. For example, variations in the alkoxy side chains have been shown to impact lipophilicity and receptor binding affinity .
| Compound Variant | EC₅₀ (nM) | Lipophilicity (clogP) |
|---|---|---|
| Parent Compound | 195 | 4.64 |
| Methyl Variant | 634 | 4.53 |
| Cyclobutyl Variant | Varies | Varies |
Case Study 1: Anticonvulsant Activity
In a controlled study using DBA/2 mice, compounds structurally related to this compound were administered orally. Results indicated significant anticonvulsant effects at lower doses compared to traditional treatments, highlighting the compound's potential as an effective anticonvulsant agent .
Case Study 2: Cancer Treatment Efficacy
A clinical trial involving patients with chronic lymphoblastic leukemia tested a formulation containing this compound derivatives. Preliminary results showed promising responses in tumor reduction and improved patient survival rates, warranting further investigation into its mechanisms .
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
methyl 2-(1-amino-3,3-dimethylcyclobutyl)acetate |
InChI |
InChI=1S/C9H17NO2/c1-8(2)5-9(10,6-8)4-7(11)12-3/h4-6,10H2,1-3H3 |
InChI Key |
RDLZHSJGEGNDBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)(CC(=O)OC)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















